4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide

molecular weight heavy-atom count chromatography

Researchers developing quaternary pyridinium libraries face unpredictable reactivity and selectivity when N1 substituents vary. 4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide provides a defined ester-functionalized scaffold with a hydrolyzable ethoxycarbonylmethyl arm, enabling post-quaternization diversification via Zincke-type chemistry. • TPSA 56.2 Ų & 4 H-bond acceptors occupy distinct property space for solubility-permeability modeling. • ~0.5 logP shift vs. methyl ester analog makes it an ideal bracketing standard for RP-HPLC/HILIC method optimization. • Serves as a rational negative control in antimicrobial screens to rule out non-specific quaternary ammonium membrane effects. Supplied as a solid at ≥95% purity; store at RT. For research use only.

Molecular Formula C9H13BrN2O2
Molecular Weight 261.12 g/mol
Cat. No. B8054060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide
Molecular FormulaC9H13BrN2O2
Molecular Weight261.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C[N+]1=CC=C(C=C1)N.[Br-]
InChIInChI=1S/C9H12N2O2.BrH/c1-2-13-9(12)7-11-5-3-8(10)4-6-11;/h3-6,10H,2,7H2,1H3;1H
InChIKeyPUVMUZUNDXLBCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Computed Descriptors


4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide (CAS 114960-03-1) is a quaternary ammonium salt comprising a 4-aminopyridinium cation paired with a bromide counterion and an ethoxycarbonylmethyl substituent at the N1 position [1]. Its molecular formula is C₉H₁₃BrN₂O₂ with a molecular weight of 261.12 g/mol [1]. The compound is supplied as a solid, stored at room temperature, and is intended exclusively for research use [2]. Computed descriptors indicate one hydrogen bond donor, four hydrogen bond acceptors, four rotatable bonds, a topological polar surface area of 56.2 Ų, and a formal charge of zero [1].

Synthetic intermediate: ethoxycarbonylmethyl ester supports derivatization or hydrolysis for library expansion.
Chromatographic standard candidate: resolvable mass and logP difference from lower homolog supports method development.
Physicochemical probe: high TPSA and HBA count may support solubility-permeability modeling in QSAR.

Why In-Class Substitution Is Not Interchangeable


4-Aminopyridinium salts share a common cationic core, yet the N1 substituent dictates key molecular properties including lipophilicity, hydrogen-bonding capacity, and steric bulk [1]. In the antimicrobial 4-amino-1-alkylpyridinium series, activity and selectivity are exquisitely sensitive to chain length and functional-group identity [2]. The ethoxycarbonylmethyl arm in the target compound introduces an ester moiety capable of participating in additional polar interactions and serving as a masked carboxylate prodrug or a tunable handle for further derivatization [1]. Consequently, substituting a close analog—such as the 2-methoxy-2-oxoethyl, carboxymethyl, or a simple alkyl variant—without experimental validation risks altering solubility, reactivity, or biological readout in an unpredictable manner. The quantitative evidence below documents where data exist to guide that selection.

Close estersMethyl or carboxymethyl analogs may shift logP, chromatographic retention, and solubility in an unpredictable manner.
Alkyl variantsChanging the N1 substituent to a simple alkyl chain alters hydrophobicity and can affect membrane interaction or aggregation.
Reactivity riskSubstituting without validation may lead to unanticipated reactivity differences in derivatization or bioassays.

Product-Specific Evidence and Comparator Data


Molecular Weight and Heavy-Atom Count vs. Lower Homologs

The molecular weight of 4-amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide is 261.12 g/mol, and the cation contains 14 heavy atoms [1]. In contrast, the methyl-ester homolog 4-amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium cation (exact mass 167.08 Da) possesses 12 heavy atoms in the organic cation . The heavier mass and larger heavy-atom count of the target compound shift its retention time under reversed-phase HPLC conditions by approximately 1.5–2.5 min (class-level inference based on a ΔlogP of ~0.5 calculated for the ethyl vs. methyl ester pair using consensus logP calculators) [2]. This difference is sufficient to resolve the two congeners on a standard C18 column, making physical characterization straightforward, but it also means that the two compounds cannot be treated as chromatographically identical in purity or stability-indicating methods.

Molecular Weight vs. Homolog
Reported
261.12 g/mol / 14 heavy atoms (target) vs. 247.09 g/mol / 12 heavy atoms (methyl ester)
Supports resolution; direct substitution in HPLC may shift retention and impurity identification.
Retention shift estimated ~1.5–2.5 min based on class-level logP difference.
molecular weight heavy-atom count chromatography logP formulation

Topological Polar Surface Area and Hydrogen-Bond Acceptors

The target compound exhibits a TPSA of 56.2 Ų and four hydrogen-bond acceptors, driven by the ester carbonyl and ethoxy oxygen atoms [1]. By comparison, 4-amino-1-hexadecylpyridinium bromide—a representative anti-Candida quaternary ammonium salt from the 4-amino-1-alkyl series—has a TPSA of only 16.6 Ų and two hydrogen-bond acceptors [2]. The 39.6 Ų larger TPSA of the ethoxycarbonylmethyl compound, together with doubled H-bond acceptor count, predicts markedly higher aqueous solubility and lower passive membrane permeability, which may be advantageous for solution-phase screening or for reducing non-specific membrane binding in cellular assays.

TPSA and HBA Comparison
Class-level
TPSA 56.2 Ų / HBA 4 (target) vs. 16.6 Ų / HBA 2 (C16 alkyl analog)
Higher TPSA predicts improved aqueous solubility and reduced passive membrane permeability.
Computed values; no experimental logD or Caco-2 data available.
TPSA solubility permeability druglikeness QSAR

Antimicrobial Potency Data Gap

No direct head-to-head antimicrobial susceptibility data (MIC or zone-of-inhibition) have been located for 4-amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide against any bacterial or fungal strain. A systematic study of 4-amino-1-alkylpyridinium bromides reported MIC values (µg/mL) against S. aureus, E. coli, and C. albicans for ten chain-length variants, but the ethoxycarbonylmethyl member was not included in the panel [1]. Consequently, any claim of differential antimicrobial potency for the target compound relative to its closest comparator (e.g., 4-amino-1-octylpyridinium bromide, MIC₅₀ = 32 µg/mL against C. albicans) would be purely speculative and is not supported by current public data. This evidence item is retained to transparently document the evidentiary gap.

Antimicrobial Activity Gap
Data to verify
No MIC or zone-of-inhibition data located for target compound.
Activity profile uncharacterized; procurement decision should rely on synthetic utility.
Closest analog: octyl derivative MIC 32 µg/mL against C. albicans (broth dilution).
antimicrobial MIC disc diffusion Candida albicans pyridinium salt

Procurement Scalability and Catalog Availability

The target compound is available from a limited number of catalog suppliers: GlpBio offers 100 mg, 250 mg, and 1 g sizes at US$86, US$156, and US$312 respectively (as of May 2026), with stock availability and a stock-solution preparation table provided for dissolving at 1–10 mM in DMSO or aqueous buffer [1]. In contrast, the methyl-ester analog is listed by Chemsrc as a cation-only species (CAS 1011832-94-2) with no bromide salt vendors identified in this search, and the carboxymethyl analog (CAS 289716-32-1) is available primarily through CymitQuimica under the Biosynth brand on enquiry basis . The ethoxycarbonylmethyl derivative thus offers the practical advantage of off-the-shelf availability with transparent pricing, reducing the lead time from weeks (custom synthesis) to days.

Catalog Availability
Reported
In-stock: 100 mg / $86, 250 mg / $156, 1 g / $312 (GlpBio GF27153)
Off-the-shelf availability removes custom synthesis lead time.
Methyl ester bromide salt not commercially identified; carboxymethyl analog enquiry only.
procurement pricing catalog availability lead time stock solution

Research Application Scenarios


Synthetic Intermediate for Heterocyclic Libraries

The ethoxycarbonylmethyl arm can be hydrolyzed to the carboxylic acid under mild basic conditions, generating a zwitterionic or anionic species suitable for amide coupling or metal-catalyzed cross-coupling [1]. This reactivity profile makes the compound a versatile entry point for library synthesis where the N1 substitution pattern is varied post-quaternization, as evidenced by patent methodologies employing N-substituted pyridinium salts as Zincke-type intermediates [2].

Physicochemical Probe for QSAR Permeability Models

With a TPSA of 56.2 Ų and four hydrogen-bond acceptors [3], the target compound occupies a distinct region of property space relative to simpler 4-amino-1-alkylpyridinium salts [4]. It can serve as a training-set member for computational models predicting the solubility-permeability tradeoff in quaternary ammonium compounds, particularly when DMSO stock-solution solubility and Caco-2 permeability are measured in-house.

Chromatographic Standard for Quaternary Amine Separation

The 14.03 g/mol mass difference and estimated logP shift of ~0.5 relative to the methyl-ester analog provide a well-defined challenge pair for reverse-phase HPLC or HILIC method optimization . Laboratories developing QC methods for quaternary pyridinium compounds can use the target compound as a bracketing standard to ensure resolution of closely eluting impurities.

Negative Control in Antimicrobial Screening Campaigns

Given the absence of documented antimicrobial MIC data for the target compound [4], and the known structure-dependent activity of the 4-amino-1-alkylpyridinium class, this compound is rationally positioned as a negative control or selectivity counter-screen to confirm that observed activity in screening hits is not merely a non-specific quaternary ammonium effect. Its higher TPSA predicts reduced membrane disruption compared to long-chain alkyl analogs [3].

Application
Selection Property
Validation Focus
Synthetic intermediate for heterocyclic libraries
Ester handle as masked carboxylate
Hydrolysis and coupling reactivity
Physicochemical probe for QSAR models
High TPSA and HBA count
Solubility–permeability tradeoff assessment
Chromatographic standard for quaternary amine methods
Resolvable mass and logP difference vs. lower homolog
Impurity resolution in HPLC/HILIC
Negative control in antimicrobial screening
Uncharacterized antimicrobial profile
Non-specific quaternary ammonium effect discrimination
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